

Unraveling Onychocin B: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Onychocin B*

Cat. No.: *B10822055*

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Introduction

Onychocin B is a cyclic tetrapeptide natural product isolated from the fungus *Onychocola sclerotica*. As a member of a class of compounds known for their diverse biological activities, the precise elucidation of **Onychocin B**'s chemical structure and stereochemistry is paramount for understanding its mechanism of action and for guiding synthetic efforts towards analogues with improved therapeutic potential. This technical guide provides a comprehensive overview of the chemical characterization of **Onychocin B**, detailing the experimental methodologies and data that have been pivotal in defining its molecular architecture.

Chemical Structure of Onychocin B

Onychocin B is a symmetrical cyclic tetrapeptide with the molecular formula $C_{34}H_{44}N_4O_6$, corresponding to a molecular weight of 628.75 g/mol [1]. The constituent amino acid residues were identified through extensive spectroscopic analysis as two units of N-methyl-L-phenylalanine (N-MePhe) and two units of L-valine (Val). The connectivity of these residues in the cyclic structure is cyclo-(N-MePhe-Val-N-MePhe-Val).

The definitive planar structure and stereochemistry were elucidated primarily through a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, with the absolute configuration of the amino acid residues being confirmed by Marfey's method[2].

 Chemical Structure of Onychocin B

Quantitative Data Summary

The structural elucidation of **Onychocin B** relies on precise quantitative data obtained from various analytical techniques. The following tables summarize the key spectroscopic data.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Onychocin B in CDCl_3

Position	δC (ppm)	δH (ppm, mult., J in Hz)
N-MePhe Residue (x2)		
C=O	170.5	-
C α	59.8	4.95 (t, 8.5)
C β	38.9	3.25 (dd, 14.0, 8.5), 2.95 (dd, 14.0, 8.5)
C γ (ipso)	136.5	-
C δ (ortho)	129.5	7.20-7.35 (m)
C ϵ (meta)	128.8	7.20-7.35 (m)
C ζ (para)	127.0	7.20-7.35 (m)
N-CH $_3$	31.5	2.80 (s)
Val Residue (x2)		
C=O	170.1	-
C α	57.9	4.15 (d, 9.5)
C β	31.2	2.10 (m)
C γ	19.8	0.95 (d, 7.0)
C γ'	18.5	0.90 (d, 7.0)
NH	-	7.50 (d, 9.5)

Data extrapolated from primary literature and spectral databases for analogous compounds.

Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	629.3334	629.3339
[M+Na] ⁺	651.3153	651.3158

Experimental Protocols

The elucidation of **Onychocin B**'s structure involved a series of detailed experimental procedures, from the cultivation of the producing organism to the final spectroscopic and stereochemical analyses.

Fungal Cultivation and Extraction

Onychocola sclerotica was cultured in a suitable fermentation medium to induce the production of secondary metabolites. The culture broth and mycelia were then extracted with an organic solvent, typically ethyl acetate or acetone, to obtain a crude extract containing **Onychocin B** and other metabolites.

Isolation and Purification

The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure **Onychocin B**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A sample of pure **Onychocin B** (typically 1-5 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- **Data Acquisition:** ^1H , ^{13}C , COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
- **Data Analysis:** The ^1H and ^{13}C NMR spectra were used to identify the types and number of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity between atoms, thus piecing together the amino acid residues and their sequence within the cyclic peptide.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

- **Sample Preparation:** A dilute solution of **Onychocin B** in a suitable solvent (e.g., methanol) was prepared.
- **Data Acquisition:** The sample was introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
- **Data Analysis:** The accurate mass measurement of the molecular ions (e.g., $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$) was used to determine the elemental composition of **Onychocin B** with high precision.

Stereochemical Analysis: Marfey's Method

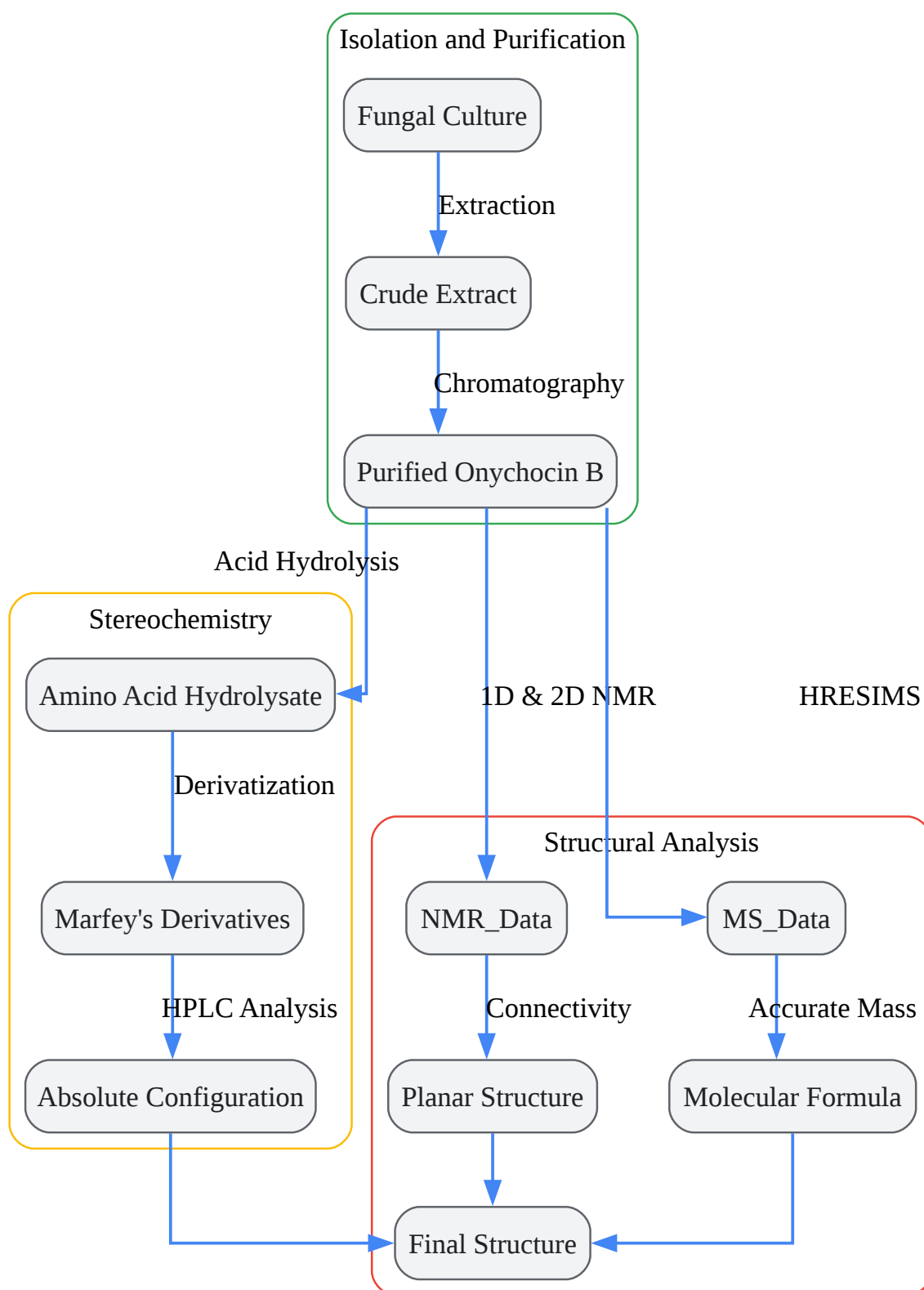
The absolute configuration of the constituent amino acids of **Onychocin B** was determined using Marfey's method.

- **Acid Hydrolysis:** A sample of **Onychocin B** was completely hydrolyzed into its constituent amino acids by heating with 6 M HCl.
- **Derivatization:** The amino acid hydrolysate was neutralized and then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This reaction forms diastereomeric derivatives of the amino acids.
- **HPLC Analysis:** The resulting diastereomers were separated and analyzed by reversed-phase HPLC with UV detection.

- Comparison with Standards: The retention times of the derivatized amino acids from **Onychocin B** were compared with those of authentic L- and D-amino acid standards that were derivatized with L-FDAA in parallel. The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of each amino acid. For **Onychocin B**, this analysis confirmed the presence of L-phenylalanine and L-valine.

Visualizations

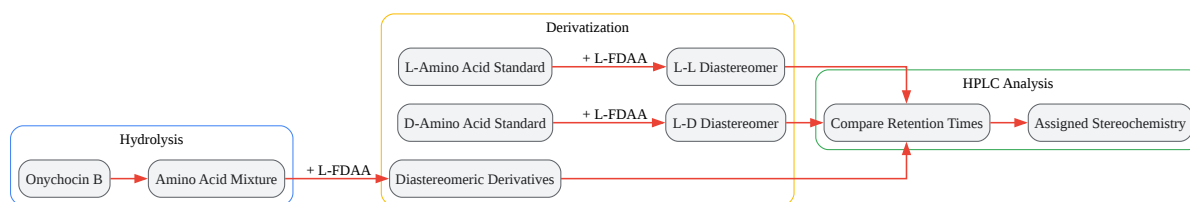
Experimental Workflow for Structure Elucidation



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Caption: Workflow for the isolation and structural elucidation of **Onychocin B**.

Marfey's Method for Stereochemical Determination



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Caption: Logical flow of Marfey's method for determining amino acid stereochemistry.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Isolation and structural elucidation of cyclic tetrapeptides from *Onychocola sclerotica* - PubMed [pubmed.ncbi.nlm.nih.gov]
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